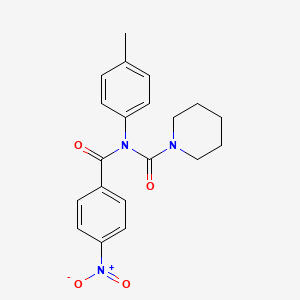

N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

描述

N-(4-Nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a piperidine-derived carboxamide compound featuring a 4-nitrobenzoyl group and a p-tolyl substituent. Its structure combines aromatic nitro and methylphenyl moieties, which are critical for modulating physicochemical properties and biological interactions.

属性

IUPAC Name |

N-(4-methylphenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-15-5-9-17(10-6-15)22(20(25)21-13-3-2-4-14-21)19(24)16-7-11-18(12-8-16)23(26)27/h5-12H,2-4,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVWUOQQANIAGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Introduction of the nitrobenzoyl group: This step involves the acylation of the piperidine ring with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Attachment of the tolyl group: The final step involves the reaction of the intermediate with p-tolyl isocyanate to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

化学反应分析

Types of Reactions

N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrobenzoyl group can be replaced by other functional groups.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: N-(4-aminobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide.

Substitution: Various substituted piperidine derivatives.

Hydrolysis: 4-nitrobenzoic acid and p-tolylamine.

科学研究应用

N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidine ring and carboxamide group can also interact with enzymes and receptors, modulating their activity.

相似化合物的比较

Key Observations :

- Synthetic Efficiency: The aminoethyl-substituted derivative (compound 5) achieves a high yield (98%), suggesting robust synthetic routes for piperidine-carboxamides with electron-donating groups .

Antimicrobial Activity

Nitrobenzoyl-containing analogs, such as N-(4-nitrobenzoyl)-phenylglycine and N-(4-nitrobenzoyl)-phenylalanine, demonstrate antimicrobial properties. These compounds likely leverage the nitro group’s electron-withdrawing effects to enhance membrane penetration or target binding .

Local Anesthetic Potential

Piperidine-1-carboxamide derivatives like 4h and 4m exhibit potent local anesthetic activity with reduced hepatotoxicity compared to reference drugs. Their efficacy is attributed to the carboxamide core’s ability to stabilize sodium channels .

Receptor Binding

PF3845 and PF750 (piperidine-1-carboxamides with trifluoromethylpyridyl and quinolinyl groups) act as GPCR ligands, highlighting the scaffold’s versatility in targeting neurological pathways .

Pharmacological and Toxicological Profiles

Critical Insights :

- The nitro group in N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide may enhance antimicrobial or antitumor activity, as seen in related sulfonamide derivatives .

- Piperidine-carboxamides with bulky aromatic groups (e.g., PF3845) show receptor selectivity, suggesting that the p-tolyl group in the target compound could similarly fine-tune target engagement .

生物活性

N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound can be synthesized through several key steps:

- Formation of the Piperidine Ring : Achieved through cyclization of appropriate precursors under basic conditions.

- Introduction of the Nitrobenzoyl Group : Involves acylation with 4-nitrobenzoyl chloride in the presence of a base like triethylamine.

- Attachment of the Tolyl Group : The reaction with p-tolyl isocyanate yields the final carboxamide structure.

The overall synthetic route can be summarized as follows:

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Cyclization | Basic conditions |

| 2 | Acylation | 4-Nitrobenzoyl chloride, triethylamine |

| 3 | Isocyanate Reaction | p-Tolyl isocyanate |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

- In Vitro Studies : Various studies have shown promising results against multiple bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against various human cancer cell lines.

- Case Study : In a study evaluating its cytotoxic effects on leukemia and breast cancer cell lines, this compound demonstrated significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| CEM-13 (Leukemia) | 10.5 | Induction of apoptosis |

| MDA-MB-231 (Breast Cancer) | 15.3 | Cell cycle arrest at G0-G1 phase |

The proposed mechanisms through which this compound exerts its biological effects include:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, such as proteases and kinases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide | Phenyl group instead of tolyl | Moderate anticancer activity |

| N-(4-nitrobenzoyl)-N-(m-tolyl)piperidine-1-carboxamide | Meta-tolyl group | Lower antimicrobial activity |

The specific arrangement of the nitrobenzoyl and tolyl groups in this compound contributes to its enhanced biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。